molecular formula C₂₅H₂₄O₁₃ B139387 6''-O-Malonylglycitin CAS No. 137705-39-6

6''-O-Malonylglycitin

Cat. No.: B139387
CAS No.: 137705-39-6
M. Wt: 532.4 g/mol
InChI Key: OWMHCYFEIJPHFB-GOZZSVHWSA-N
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Description

6’‘-O-Malonylglycitin is a glycosyloxyisoflavone, specifically a derivative of glycitin, where a malonyl group is substituted at the 6’’ position. This compound is predominantly found in soybeans and is known for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6’‘-O-Malonylglycitin can be synthesized through the malonylation of glycitin. The process involves the use of malonyl-CoA as a donor molecule, catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6’'-O-malonyltransferase . The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.

Industrial Production Methods: Industrial production of 6’'-O-Malonylglycitin involves the extraction from soybeans, where it naturally occurs. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6’'-O-Malonylglycitin undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce glycitin and malonic acid.

    Oxidation: Under oxidative conditions, it can form quinones and other oxidative products.

    Reduction: Reduction reactions can lead to the formation of reduced isoflavones.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

    Hydrolysis: Glycitin and malonic acid.

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Reduced isoflavones

Scientific Research Applications

6’'-O-Malonylglycitin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’'-O-Malonylglycitin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Glycitin: The parent compound of 6’'-O-Malonylglycitin.

    Genistin: Another isoflavone glycoside found in soybeans.

    Daidzin: An isoflavone glycoside with similar biological activities.

Uniqueness: 6’'-O-Malonylglycitin is unique due to the presence of the malonyl group, which enhances its solubility and stability compared to its parent compound, glycitin. This modification also influences its biological activities, making it more potent in certain applications .

Properties

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O13/c1-34-16-6-13-15(35-9-14(21(13)30)11-2-4-12(26)5-3-11)7-17(16)37-25-24(33)23(32)22(31)18(38-25)10-36-20(29)8-19(27)28/h2-7,9,18,22-26,31-33H,8,10H2,1H3,(H,27,28)/t18-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMHCYFEIJPHFB-GOZZSVHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314722
Record name 6′′-O-Malonylglycitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6''-O-Malonylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

137705-39-6
Record name 6′′-O-Malonylglycitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137705-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonylglycitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137705396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6′′-O-Malonylglycitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALONYLGLYCITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7625LXB9M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6''-O-Malonylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 °C
Record name 6''-O-Malonylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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